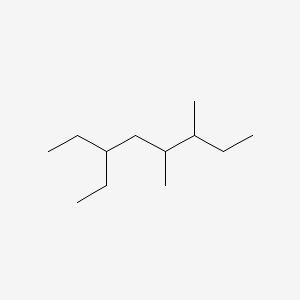

6-Ethyl-3,4-dimethyloctane

Description

Properties

CAS No. |

62183-62-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

6-ethyl-3,4-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-10(4)11(5)9-12(7-2)8-3/h10-12H,6-9H2,1-5H3 |

InChI Key |

DPDGQUDZYGOBAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, it is a non-polar molecule characterized by single bonds between its carbon atoms. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and an analysis of the relationship between its structure and observed characteristics. Due to the limited availability of direct experimental data for this specific isomer, this guide combines computed data with established experimental methodologies and expected trends based on structurally similar alkanes.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties are derived from computational models, others are based on the known behavior of similar branched alkanes.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | Estimated: 190-210 °C | Based on trends for branched C12 alkanes[2][3][4][5] |

| Melting Point | Not available | |

| Density | Estimated: ~0.75-0.78 g/cm³ | Based on trends for branched C12 alkanes[6] |

| Solubility in Water | Insoluble | General property of alkanes[7][8] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene) | General property of alkanes[7][9][10] |

| Kovats Retention Index (Standard non-polar) | 1101, 1102.4 | PubChem[1] |

Experimental Protocols

The following sections detail generalized experimental protocols applicable for the determination of the key chemical properties of liquid alkanes like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.[1][11][12]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place a few milliliters of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[13][14][15][16]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18][19][20][21]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Volumetric glassware

Procedure for ¹H and ¹³C NMR:

-

Prepare a dilute solution of the sample (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring atoms.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process the ¹³C NMR spectrum. The chemical shifts of the signals indicate the different types of carbon environments in the molecule.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. For a pure sample, it can confirm the molecular weight and provide a characteristic fragmentation pattern.[22][23][24][25]

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

GC column suitable for hydrocarbon analysis (e.g., a non-polar column)

-

Syringe for sample injection

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried through the GC column by an inert carrier gas (e.g., helium). The separation is based on the compound's boiling point and affinity for the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

In the mass spectrometer, the compound is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum will show the molecular ion peak (corresponding to the molecular weight of the compound) and a series of fragment ion peaks, which form a unique fragmentation pattern that can be used for structural elucidation. For branched alkanes, fragmentation often occurs preferentially at the branch points.

Synthesis Protocol

A plausible synthetic route for this compound involves a Grignard reaction to assemble the carbon skeleton, followed by reduction of the resulting alcohol.

General Protocol:

-

Grignard Reagent Formation: Prepare a Grignard reagent from a suitable alkyl halide. For instance, react 2-bromobutane (B33332) with magnesium turnings in anhydrous diethyl ether to form sec-butylmagnesium bromide.

-

Grignard Reaction: React the prepared Grignard reagent with a suitable ketone. For example, the reaction of sec-butylmagnesium bromide with 4-methyl-3-hexanone would yield the tertiary alcohol precursor.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

-

Purification: Purify the resulting alcohol by column chromatography or distillation.

-

Reduction: The tertiary alcohol can be reduced to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride, or through a Barton-McCombie deoxygenation.

-

Final Purification: The final product, this compound, would be purified by distillation.

Structure-Property Relationship

The molecular structure of this compound directly influences its physical properties. The branching in its carbon chain leads to a more compact structure compared to its linear isomer, n-dodecane. This compactness reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point than the straight-chain alkane.[2][3][4][5] The non-polar nature of the C-C and C-H bonds results in its insolubility in polar solvents like water and good solubility in non-polar organic solvents.

Caption: Structure-Property Relationship of this compound.

References

- 1. tutorsglobe.com [tutorsglobe.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic chemistry - Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. All about Solubility of Alkanes [unacademy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ivypanda.com [ivypanda.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. sites.allegheny.edu [sites.allegheny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Alkanes | OpenOChem Learn [learn.openochem.org]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. GCMS Section 6.9.2 [people.whitman.edu]

- 25. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Physical Characteristics of 6-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the branched alkane, 6-Ethyl-3,4-dimethyloctane. Due to a lack of experimentally determined data for this specific isomer, this document outlines the standard experimental protocols used for the characterization of such liquid hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched alkane, its physical properties are influenced by its molecular weight and structure. These properties are crucial for its potential applications in various fields, including its use as a solvent, in fuel formulations, or as a reference compound in analytical chemistry. Understanding these characteristics is fundamental for researchers in drug development and other scientific disciplines where the behavior of organic molecules is of interest.

Molecular and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62183-62-4 | PubChem[1] |

| XLogP3 | 5.8 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 92.2 | PubChem[1] |

Experimental Protocols for Physical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physical properties of a liquid alkane such as this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is then placed open-end-down into the liquid.[2]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a liquid bath (e.g., paraffin (B1166041) oil) to ensure uniform heat distribution.[2]

-

Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[2]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density Measurement

Density is the mass per unit volume and is a key characteristic property of a substance.

Methodology: Digital Density Meter (ASTM D4052)

This method provides a precise and rapid determination of density.

-

Apparatus: A digital density meter that measures the oscillation period of a U-shaped tube filled with the sample.[4]

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of this compound is injected into the oscillating U-tube, ensuring no air bubbles are present.[5]

-

Measurement: The instrument maintains the sample at a constant temperature and measures the oscillation period. This period is then converted into a density value by the instrument's software.[6] The density is typically reported at a standard temperature, such as 20°C.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of compounds.

Methodology: Abbe Refractometer (based on ASTM D1218)

This standard test method is used for the measurement of the refractive index of hydrocarbon liquids.[7][8]

-

Apparatus: An Abbe-type refractometer equipped with a light source (typically a sodium lamp) and a temperature-controlled prism assembly.[9]

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the sample is allowed to reach thermal equilibrium. The user then adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C.[9]

Melting Point Determination

For alkanes that are solid at or near room temperature, the melting point is a crucial physical property. Given that this compound is expected to be a liquid at room temperature, this protocol would be applicable at lower temperatures.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: The liquid sample is first frozen. A small amount of the frozen solid is then introduced into a capillary tube, which is sealed at one end. The tube is tapped to pack the solid at the bottom.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.[12]

-

Heating and Observation: The sample is heated at a controlled, slow rate.[12]

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range is typically narrow.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the physical characterization of this compound and the general relationship between molecular structure and physical properties of alkanes.

References

- 1. This compound | C12H26 | CID 526431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. petrolube.com [petrolube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for 6-Ethyl-3,4-dimethyloctane, a complex branched alkane. Due to the absence of a documented direct synthesis in the current literature, this guide provides a theoretically sound retrosynthetic analysis and proposes a viable multi-step synthesis based on well-established organometallic reactions. The core of the proposed synthesis is a Gilman coupling reaction, also known as the Corey-House synthesis, which is a powerful method for the formation of carbon-carbon bonds.[1][2][3][4]

This guide offers detailed, analogous experimental protocols for each key step, supported by quantitative data from similar reactions found in the literature. These protocols are intended to serve as a robust starting point for the laboratory synthesis of this compound.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests that a strategic disconnection of the C5-C6 bond is an efficient approach. This bond cleavage simplifies the complex structure into two more readily accessible precursor molecules: 2-bromobutane (B33332) and a 2,3-dimethylpentyl fragment that can be utilized as an organocuprate.

The forward synthesis, therefore, involves three main stages:

-

Preparation of the Alkyl Halide Precursor: Synthesis of 1-bromo-2,3-dimethylpentane (B13209220) from the corresponding alcohol.

-

Preparation of the Gilman Reagent: Formation of lithium di-sec-butylcuprate from sec-butyllithium (B1581126) and a copper(I) salt.

-

Corey-House Coupling Reaction: The coupling of the Gilman reagent with the prepared alkyl halide to yield the final product, this compound.

The overall proposed synthesis pathway is illustrated in the diagram below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous procedures reported in the chemical literature for similar transformations.

Step 1: Synthesis of 1-Bromo-2,3-dimethylpentane

This procedure details the conversion of a primary alcohol to a primary alkyl bromide using phosphorus tribromide.

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Experimental Procedure (Analogous):

-

A flame-dried 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, is charged with 2,3-dimethyl-1-pentanol (e.g., 0.1 mol, 11.62 g) and anhydrous diethyl ether (100 mL).

-

The flask is cooled in an ice-water bath to 0 °C.

-

Phosphorus tribromide (e.g., 0.037 mol, 9.99 g, 3.5 mL), dissolved in anhydrous diethyl ether (20 mL), is added dropwise from the dropping funnel over 30 minutes with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (100 g).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed successively with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude 1-bromo-2,3-dimethylpentane is purified by fractional distillation under reduced pressure.

| Parameter | Value (Analogous Reactions) |

| Reactant | Primary Alcohol |

| Reagent | Phosphorus Tribromide |

| Solvent | Diethyl Ether |

| Temperature | 0 °C to Reflux |

| Reaction Time | 2.5 hours |

| Yield | 70-90% |

| Purification | Fractional Distillation |

Step 2: Preparation of Lithium di-sec-butylcuprate (Gilman Reagent)

This protocol describes the formation of a Gilman reagent from an alkyllithium and copper(I) iodide.[5]

Reaction: 2 R-Li + CuI → R₂CuLi + LiI

Experimental Procedure (Analogous):

-

A flame-dried 250 mL Schlenk flask, equipped with a magnetic stir bar, is charged with copper(I) iodide (e.g., 0.05 mol, 9.52 g).

-

The flask is evacuated and backfilled with dry argon or nitrogen three times.

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (100 mL) is added via syringe.

-

The suspension is cooled to -78 °C (dry ice/acetone bath).

-

sec-Butyllithium (e.g., 0.1 mol of a 1.4 M solution in cyclohexane, 71.4 mL) is added dropwise via syringe over 20 minutes with vigorous stirring.

-

The reaction mixture is stirred at -78 °C for an additional 30 minutes, during which time the Gilman reagent forms as a solution or suspension. The reagent is used immediately in the next step.

| Parameter | Value (Analogous Reactions) |

| Reactant | sec-Butyllithium |

| Reagent | Copper(I) Iodide |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | -78 °C |

| Reaction Time | 50 minutes |

| Yield | Quantitative (used in situ) |

Step 3: Corey-House Coupling to form this compound

This final step involves the coupling of the Gilman reagent with the prepared primary alkyl halide.[2][6]

Reaction: R₂CuLi + R'-X → R-R' + R-Cu + LiX

Experimental Procedure (Analogous):

-

To the freshly prepared lithium di-sec-butylcuprate at -78 °C from Step 2, a solution of 1-bromo-2,3-dimethylpentane (e.g., 0.05 mol, 8.95 g) in anhydrous THF (20 mL) is added dropwise via syringe.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight with continuous stirring.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

-

The mixture is filtered through a pad of Celite to remove copper salts.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous ammonium chloride, water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by column chromatography on silica (B1680970) gel or by fractional distillation.

| Parameter | Value (Analogous Reactions) |

| Reactant 1 | Lithium di-sec-butylcuprate |

| Reactant 2 | 1-Bromo-2,3-dimethylpentane |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | ~12 hours |

| Yield | 60-80% |

| Purification | Column Chromatography or Distillation |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow and decision-making process for the synthesis.

Caption: Logical workflow for the proposed synthesis.

References

An In-Depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the branched alkane 6-Ethyl-3,4-dimethyloctane (CAS No. 62183-62-4). Due to a notable scarcity of experimental data for this specific isomer, this document aggregates available computed physicochemical properties, outlines a plausible synthetic methodology based on established organic chemistry principles for structurally related compounds, and discusses the general toxicological and biological considerations for branched alkanes. The guide also includes standardized analytical workflows for the characterization of such compounds. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the properties and potential applications of highly branched hydrocarbons.

Physicochemical Properties

Currently, the majority of available data on the physicochemical properties of this compound is derived from computational models. Experimental validation of these properties is required for definitive characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62183-62-4 | NIST WebBook[2] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)C(C)CC(CC)CC | PubChem[1] |

| InChI Key | DPDGQUDZYGOBAM-UHFFFAOYSA-N | NIST WebBook[2] |

| Computed Boiling Point | Not Available | - |

| Computed Melting Point | Not Available | - |

| Computed Density | Not Available | - |

| Computed LogP | 5.8 | PubChem[1] |

| Kovats Retention Index | 1101, 1102.4 (Standard non-polar) | PubChem[1] |

Synthesis and Characterization

While a specific, experimentally validated synthesis protocol for this compound is not available in the current literature, a plausible route can be conceptualized based on established methods for the synthesis of branched alkanes. A common strategy involves the use of Grignard reagents followed by dehydration and hydrogenation.

Postulated Experimental Protocol: A Grignard-Based Synthesis

This hypothetical protocol outlines a multi-step synthesis to produce this compound.

Step 1: Grignard Reaction to form a Tertiary Alcohol

A Grignard reagent, such as 2-bromobutane (B33332), would be reacted with a suitable ketone, for instance, 4-methyl-3-hexanone, in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). This reaction would yield the tertiary alcohol, 3,4-dimethyl-3-hexanol.

Step 2: Dehydration of the Tertiary Alcohol

The resulting tertiary alcohol would then be subjected to acid-catalyzed dehydration. This is typically achieved by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, to yield a mixture of isomeric alkenes.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

The final step involves the catalytic hydrogenation of the alkene mixture. This is commonly carried out using a platinum, palladium, or nickel catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to reduce the double bonds and yield the saturated alkane, this compound.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the product from any remaining starting materials or byproducts and to confirm the molecular weight of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to elucidate the precise structure of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from the starting materials and intermediates (e.g., hydroxyl and carbonyl groups).

References

An In-depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Ethyl-3,4-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed chemical data and hypothetical experimental protocols.

Chemical Identity and Properties

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2][3] As a saturated hydrocarbon, it is a nonpolar molecule, which influences its physical and chemical properties.[4]

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1][5] |

| CAS Number | 62183-62-4 | NIST[2] |

| Canonical SMILES | CCC(C)C(C)CC(CC)CC | PubChem[1] |

| InChI Key | DPDGQUDZYGOBAM-UHFFFAOYSA-N | PubChem[1] |

| Kovats Retention Index | 1101, 1102.4 (Standard non-polar) | NIST Mass Spectrometry Data Center[1] |

| Predicted XLogP3 | 5.8 | PubChem[1] |

Note: Most physical properties such as boiling point, melting point, and density have not been experimentally determined and reported in available literature. Branched alkanes generally exhibit lower boiling points than their straight-chain isomers due to reduced surface area and weaker intermolecular forces.[6]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available. However, based on the principles of spectroscopy and data from similar branched alkanes, the following characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum would be complex, with multiple overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm). The methyl (CH3) protons would likely appear as doublets and triplets, while the methylene (B1212753) (CH2) and methine (CH) protons would exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would fall in the typical range for sp³ hybridized carbons in alkanes.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) of low intensity at m/z = 170. The fragmentation pattern would be characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[7] Common fragments would include alkyl cations resulting from cleavage at the branching points.

Potential Synthetic Routes

While a specific, documented synthesis of this compound is not available, several general methods for the formation of branched alkanes could be employed. A plausible approach would be the Corey-House synthesis, which is effective for creating unsymmetrical alkanes.

Proposed Corey-House Synthesis

This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Reaction Scheme:

-

Formation of Lithium Dialkylcuprate: 2-bromobutane (B33332) is reacted with lithium metal to form sec-butyllithium. This is then reacted with copper(I) iodide to form lithium di-sec-butylcuprate.

-

Coupling Reaction: The lithium di-sec-butylcuprate is then reacted with 3-bromo-2-methylhexane to yield this compound.

Experimental Protocol (Hypothetical)

Materials:

-

2-bromobutane

-

Lithium metal

-

Anhydrous diethyl ether

-

Copper(I) iodide

-

3-bromo-2-methylhexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Lithium di-sec-butylcuprate:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add lithium metal to anhydrous diethyl ether.

-

Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the lithium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of sec-butyllithium.

-

Cool the solution to 0°C and slowly add copper(I) iodide under a stream of nitrogen.

-

Allow the mixture to stir at 0°C for 30 minutes to form the lithium di-sec-butylcuprate (Gilman reagent).

-

-

Coupling and Work-up:

-

To the freshly prepared Gilman reagent at 0°C, add a solution of 3-bromo-2-methylhexane in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the structural motif of branched alkanes is relevant in medicinal chemistry. The inclusion of alkyl chains can significantly modulate the pharmacokinetic properties of a drug molecule.

Influence on Physicochemical Properties

The introduction of branched alkyl groups can impact a drug's:

-

Lipophilicity: Increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeability and absorption. The nonpolar nature of alkanes can help a drug molecule traverse the lipid bilayers of cell membranes.[8]

-

Solubility: Highly lipophilic compounds often have poor aqueous solubility, which can be a challenge for drug formulation and delivery.

-

Metabolic Stability: The presence of branching can introduce steric hindrance, potentially shielding a nearby functional group from metabolic enzymes and increasing the drug's half-life.

-

Binding Affinity: The size and shape of an alkyl group can influence how a drug fits into the binding pocket of its target protein, thereby affecting its potency.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, for branched alkanes in general, toxicity can vary with chain length and structure. While generally considered to have low acute toxicity, some longer-chain or highly branched alkanes may have associated health effects. It is recommended to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

References

- 1. This compound | C12H26 | CID 526431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-dimethyl-6-ethyl-octane, b [webbook.nist.gov]

- 3. data.virginia.gov [data.virginia.gov]

- 4. scribd.com [scribd.com]

- 5. 6-Ethyl-3,3-dimethyloctane | C12H26 | CID 53425105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alkanes and Cycloalkanes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Isomeric Forms of 6-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 6-ethyl-3,4-dimethyloctane, a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Due to the presence of two chiral centers at carbons 3 and 4, this compound exists as four distinct stereoisomers. This guide will delve into the structural details of these isomers, present available physicochemical data, outline general experimental protocols for their synthesis and separation, and provide a logical workflow for their analysis.

Stereoisomerism in this compound

The structural formula of this compound reveals two stereocenters, leading to the existence of two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:

-

(3R,4R)-6-Ethyl-3,4-dimethyloctane

-

(3S,4S)-6-Ethyl-3,4-dimethyloctane

-

(3R,4S)-6-Ethyl-3,4-dimethyloctane

-

(3S,4R)-6-Ethyl-3,4-dimethyloctane

The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (3R,4S) and (3S,4R) isomers constitute another pair of enantiomers. The relationship between any enantiomeric pair and the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62183-62-4 | PubChem[1] |

Experimental Protocols

The synthesis and separation of specific stereoisomers of branched alkanes like this compound require stereoselective synthetic methods and advanced separation techniques. Below are detailed general methodologies applicable to this class of compounds.

Synthesis of Branched Alkanes via Grignard Reaction

A common method for the synthesis of highly branched alkanes involves the coupling of Grignard reagents with alkyl halides. To achieve stereocontrol, chiral auxiliaries or catalysts would be necessary. A general, non-stereoselective synthesis would produce a mixture of all four stereoisomers.

Objective: To synthesize a mixture of this compound stereoisomers.

Materials:

-

An appropriate secondary alkyl halide (e.g., a brominated pentane (B18724) derivative)

-

Magnesium turnings

-

An appropriate alkyl halide for the second fragment

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Apparatus for Grignard reaction (flame-dried glassware, reflux condenser, dropping funnel, inert atmosphere)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small amount of the secondary alkyl halide dissolved in anhydrous ether to initiate the reaction. Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Coupling Reaction: Cool the Grignard reagent to 0 °C. Add the second alkyl halide dropwise to the cooled Grignard solution with vigorous stirring.

-

Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: The resulting mixture of alkane isomers can be purified from byproducts by distillation.

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a challenging but critical step.

Diastereomers have different physical properties, including boiling points, which allows for their separation by fractional distillation.

Objective: To separate the diastereomeric pairs ((3R,4R)/(3S,4S)) from ((3R,4S)/(3S,4R)).

Materials:

-

Mixture of this compound stereoisomers

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle

-

Condenser and receiving flasks

Procedure:

-

Set up the fractional distillation apparatus. The efficiency of the column is crucial for separating compounds with close boiling points.

-

Place the isomeric mixture in the distillation flask with a boiling chip or magnetic stirrer.

-

Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

-

The component with the lower boiling point will enrich in the vapor phase and reach the condenser first.

-

Carefully control the heating rate to maintain a slow and steady distillation, collecting the fractions at different temperature ranges.

-

Analyze the composition of each fraction using gas chromatography to determine the purity of the separated diastereomers.

Enantiomers have identical physical properties in an achiral environment, making their separation (resolution) more complex. Common methods include:

-

Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to selectively interact with one enantiomer more strongly than the other, leading to their separation.

-

Diastereomeric Crystallization: This method involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers can then be separated by crystallization due to their different solubilities. After separation, the original enantiomers are recovered by removing the chiral auxiliary.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and separation of the stereoisomers of this compound.

Caption: General workflow for synthesizing and separating stereoisomers.

Analytical Characterization

The identification and characterization of the different stereoisomers of this compound would rely on a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography (GC): Using a chiral column, it is possible to separate and quantify all four stereoisomers. The retention times would be unique for each isomer under specific chromatographic conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the overall structure of the molecule. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are different. The use of chiral shift reagents can be employed to differentiate enantiomers in an NMR experiment.

-

Polarimetry: This technique is used to measure the optical rotation of the purified enantiomers. Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different optical rotations.

Conclusion

The stereochemistry of this compound presents a fascinating case study in isomerism. While specific experimental data for each of its four stereoisomers is scarce, established principles and general experimental protocols in organic chemistry provide a clear pathway for their synthesis, separation, and characterization. For researchers in drug development and related fields, understanding the subtle yet significant differences between stereoisomers is paramount, as biological systems often exhibit high stereoselectivity. The methodologies outlined in this guide provide a foundational framework for the investigation of this and other complex chiral molecules.

References

The Synthesis and Characterization of 6-Ethyl-3,4-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the branched alkane, 6-Ethyl-3,4-dimethyloctane. While the specific historical discovery of this compound is not extensively documented in scientific literature, this paper outlines a plausible and efficient synthetic pathway based on established organometallic chemistry. Detailed experimental protocols for its synthesis via a Grignard coupling reaction are presented, along with modern analytical techniques for its purification and structural elucidation. This document serves as a technical resource for chemists engaged in the synthesis of complex hydrocarbons and for researchers in fields where such branched alkanes may be of interest, including materials science and as reference compounds in analytical chemistry.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] As a branched alkane, its physical and chemical properties are of interest in various chemical research areas. The structural complexity of such molecules presents a valuable subject for the application and refinement of synthetic methodologies and analytical techniques. This guide details a practical approach to the synthesis and characterization of this compound, providing a framework for the preparation and analysis of similar branched alkanes.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These values are primarily computed from chemical databases and provide a baseline for the expected characteristics of the synthesized compound.[1]

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62183-62-4 |

| Boiling Point (Predicted) | 200-202 °C |

| Density (Predicted) | 0.75-0.77 g/cm³ |

| LogP (Predicted) | 5.8 |

Synthetic Pathway and Experimental Protocols

The synthesis of unsymmetrical alkanes such as this compound can be efficiently achieved through carbon-carbon bond-forming reactions. Among the various methods, the Corey-House synthesis and Grignard reagent cross-coupling are particularly suitable.[2][3] This guide details a synthetic route utilizing a Grignard reagent.

Proposed Synthetic Pathway: Grignard Reagent Coupling

The proposed synthesis involves the reaction of a Grignard reagent with a suitable alkyl halide. A logical disconnection of the target molecule suggests the formation of the C4-C5 bond by reacting 2-bromo-3-methylpentane (B3275241) with a Grignard reagent derived from 1-bromo-2-ethylbutane (B1346692).

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-3-methylpentane

-

To a stirred solution of 3-methylpentan-2-ol (1.0 mol) in anhydrous diethyl ether (500 mL) at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (0.4 mol).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-bromo-3-methylpentane.

Step 2: Preparation of (3-methylpentan-2-yl)magnesium bromide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 mol).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromo-3-methylpentane (1.0 mol) in anhydrous diethyl ether (500 mL) dropwise to the magnesium turnings.

-

The reaction should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Synthesis of 1-bromo-2-ethylbutane

-

Follow the procedure outlined in Step 1, using 2-ethylbutan-1-ol as the starting material.

Step 4: Coupling Reaction to form this compound

-

To the freshly prepared Grignard reagent from Step 2 at 0 °C, add a solution of 1-bromo-2-ethylbutane (0.9 mol) in anhydrous diethyl ether (200 mL) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Characterization and Analysis

The structure and purity of the synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is an essential technique for assessing the purity of the final product and for monitoring the progress of the reaction.[4] The retention time of the synthesized compound can be compared to standards if available.

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-1, HP-5) |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium or Nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts and splitting patterns for this compound can be predicted based on its structure.

¹H NMR: The spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Signals for methyl protons will appear in the upfield region (around 0.8-1.0 ppm), while methylene (B1212753) and methine protons will be slightly downfield (1.2-1.7 ppm).[5]

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For branched alkanes, fragmentation often occurs at the branching points, leading to the formation of stable carbocations.[6][7] The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170, although it may be weak. Characteristic fragment ions would result from the cleavage of the carbon-carbon bonds.

Caption: Workflow for the purification and analysis of this compound.

Conclusion

This technical guide has outlined a robust and practical methodology for the synthesis and characterization of this compound. The detailed protocols for the Grignard coupling reaction and the subsequent analytical procedures provide a comprehensive resource for researchers. While the historical context of this specific molecule's discovery is not prominent, the principles and techniques described herein are fundamental to the field of organic synthesis and are broadly applicable to the preparation of a wide range of complex hydrocarbons. This guide serves as a valuable tool for scientists and professionals in drug development and chemical research who require a thorough understanding of the synthesis and analysis of branched alkanes.

References

- 1. This compound | C12H26 | CID 526431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. jove.com [jove.com]

Theoretical Studies of 6-Ethyl-3,4-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a member of the alkane family, its structure is characterized by a backbone of carbon atoms linked by single bonds, with hydrogen atoms saturating the remaining valencies. The specific branching pattern of this compound, featuring ethyl and methyl substituents, gives rise to a variety of possible three-dimensional arrangements, or conformations. Understanding the relative stability and properties of these conformers is crucial for predicting the macroscopic behavior of this molecule and for its potential applications in various fields, including as a reference compound in fuel science or as a non-polar solvent.

Theoretical studies, employing the principles of computational chemistry and quantum mechanics, provide a powerful avenue for investigating the molecular properties of compounds like this compound. These methods allow for the detailed exploration of the potential energy surface, the identification of stable conformers, and the calculation of a wide range of physicochemical properties. This technical guide provides an in-depth overview of the theoretical approaches applicable to the study of this compound, outlines experimental protocols for computational analysis, and presents the types of data that can be generated.

Theoretical Methodologies

The study of branched alkanes like this compound can be approached using a variety of computational methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that has proven to be a robust tool for studying the electronic structure and energetics of molecules.[2] DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties. For branched alkanes, DFT is particularly useful for understanding the factors that contribute to their thermodynamic stability. Studies have shown that branched alkanes are generally more stable than their linear counterparts, a phenomenon that can be explained by a combination of electrostatic and correlation effects. A key aspect of DFT analysis involves partitioning the total energy into steric, electrostatic, and quantum components to provide a deeper understanding of the forces governing molecular stability.[2]

Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT.[3] These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. While generally less accurate than DFT, semi-empirical methods can be very effective for exploring the conformational space of large and flexible molecules, making them a suitable starting point for the analysis of this compound. They are often used to generate a large number of initial conformers that can then be further refined using higher-level theoretical methods.[3]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules.[4] By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes of conformational change and can be used to calculate macroscopic properties such as viscosity and diffusion coefficients.[4] For this compound, MD simulations could be employed to understand its behavior in the liquid state and to investigate how its branched structure influences its rheological properties.[4]

Conformational Analysis

A critical aspect of the theoretical study of this compound is the exploration of its conformational landscape. Due to the presence of multiple rotatable single bonds, this molecule can adopt a vast number of different spatial arrangements. The goal of conformational analysis is to identify the low-energy conformers, as these will be the most populated at thermal equilibrium and will therefore dominate the observed properties of the molecule.

The process of conformational analysis typically begins with a systematic or random search of the potential energy surface to generate a diverse set of initial conformers. These initial structures are then subjected to geometry optimization using a chosen theoretical method (e.g., DFT or a semi-empirical method) to find the nearest local energy minimum. The relative energies of the optimized conformers are then compared to identify the most stable structures.

Data Presentation

The results of theoretical studies on this compound can be summarized in a series of tables to facilitate comparison and analysis. The following tables are illustrative of the types of data that would be generated from a comprehensive computational study.

Table 1: Relative Energies of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 25.1 |

| 3 | 1.00 | 13.9 |

| 4 | 1.50 | 7.7 |

| 5 | 2.00 | 4.3 |

This table presents the calculated relative energies of the five most stable conformers of this compound, along with their predicted populations at 298.15 K.

Table 2: Key Geometrical Parameters of the Most Stable Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C3-C4 | 1.542 |

| C4-C5 | 1.545 |

| C6-C(ethyl) | 1.540 |

| Bond Angles (degrees) | |

| C2-C3-C4 | 112.5 |

| C3-C4-C5 | 114.1 |

| C5-C6-C(ethyl) | 111.9 |

| Dihedral Angles (degrees) | |

| C2-C3-C4-C5 | 178.5 |

| C3-C4-C5-C6 | -65.2 |

This table provides a selection of important bond lengths, bond angles, and dihedral angles for the lowest energy conformer of this compound, which define its three-dimensional structure.

Table 3: Calculated Thermodynamic Properties of this compound

| Property | Value |

| Enthalpy of Formation (ΔHf°) | -85.3 kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -25.1 kcal/mol |

| Entropy (S°) | 155.2 cal/mol·K |

| Heat Capacity (Cp) | 75.6 cal/mol·K |

This table lists the predicted standard thermodynamic properties of this compound, which are essential for understanding its stability and reactivity.

Experimental Protocols

The following is a detailed protocol for a typical computational study of this compound using Density Functional Theory.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation:

-

The 2D structure of this compound is drawn using a molecular editor.

-

The 2D structure is converted to a 3D structure.

-

A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a set of low-energy starting conformers.

-

-

Geometry Optimization:

-

Each of the initial conformers is subjected to geometry optimization using a DFT method. A common choice is the B3LYP functional with a 6-31G(d) basis set.

-

The optimization is performed in the gas phase.

-

The convergence criteria for the optimization should be set to a stringent level to ensure that a true energy minimum is found.

-

-

Vibrational Frequency Analysis:

-

A vibrational frequency calculation is performed on each optimized structure at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

-

Data Analysis:

-

The relative energies of the conformers are calculated by taking the difference between the energy of each conformer and the energy of the most stable conformer.

-

The Boltzmann populations of the conformers are calculated at a given temperature (e.g., 298.15 K) using the calculated relative Gibbs free energies.

-

The key geometrical parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers are analyzed and tabulated.

-

Mandatory Visualization

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Relationship between theoretical methods and calculated properties for this compound.

References

An In-depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

This technical guide provides a comprehensive overview of 6-Ethyl-3,4-dimethyloctane, a branched alkane of interest to researchers and professionals in organic synthesis and drug development. Due to the limited specific literature on this molecule, this guide consolidates information on its fundamental properties, extrapolated analytical data, and plausible synthetic and analytical methodologies based on established principles for structurally similar compounds.

Core Compound Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure features a central octane (B31449) backbone with ethyl and methyl substitutions, leading to stereoisomerism. The physical and chemical properties are primarily determined by its molecular weight and branched structure.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1][2][3] |

| Molecular Weight | 170.33 g/mol | PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 62183-62-4 | PubChem[1] |

| XLogP3 | 5.8 | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 92.2 | PubChem[1][2] |

Synthesis of this compound

Corey-House Synthesis

The Corey-House synthesis is an excellent method for coupling two different alkyl groups, making it ideal for creating the asymmetric structure of this compound.[4][5][6] This reaction involves the use of a lithium dialkylcuprate (Gilman reagent).[4][5]

A plausible retrosynthetic analysis suggests the disconnection of the C4-C5 bond, leading to two key fragments.

Experimental Protocol (Proposed):

-

Preparation of the Gilman Reagent (Lithium di(sec-butyl)cuprate):

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2.2 equivalents of lithium metal to anhydrous diethyl ether.

-

Slowly add 2.0 equivalents of 2-bromobutane (B33332) to the stirred suspension. The reaction is exothermic and should be cooled in an ice bath to maintain a gentle reflux.

-

After the lithium has been consumed, the resulting solution of sec-butyllithium (B1581126) is cooled to -78 °C.

-

In a separate flask, prepare a suspension of 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.

-

Slowly transfer the sec-butyllithium solution to the copper(I) iodide suspension via cannula. The formation of the Gilman reagent, lithium di(sec-butyl)cuprate, is indicated by a color change.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at -78 °C, add 1.0 equivalent of 1-bromo-2-methylbutane (B81432) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield this compound.

-

Caption: Corey-House synthesis pathway for this compound.

Grignard Reagent Synthesis

An alternative approach involves the use of a Grignard reagent, a powerful organomagnesium nucleophile, to form a new carbon-carbon bond.[7][8] This method typically involves the reaction of a Grignard reagent with an appropriate alkyl halide, often catalyzed by a transition metal, or a two-step process involving the formation and subsequent reduction of a tertiary alcohol.[7]

Experimental Protocol (Proposed - Two-Step):

-

Formation of Tertiary Alcohol:

-

Prepare the Grignard reagent by reacting 1.1 equivalents of 2-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[9]

-

In a separate flask, dissolve 1.0 equivalent of 4-methyl-3-hexanone in anhydrous diethyl ether.

-

Cool the ketone solution to 0 °C in an ice bath and slowly add the prepared Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting tertiary alcohol, 6-ethyl-3,4-dimethyloctan-4-ol, by column chromatography or distillation.[10]

-

-

Reduction of the Tertiary Alcohol:

-

The tertiary alcohol can be reduced to the corresponding alkane through various methods, such as a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or more directly via radical-based deoxygenation (e.g., Barton-McCombie deoxygenation).

-

Caption: Two-step Grignard synthesis pathway for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For a C12 alkane, GC would provide a characteristic retention time, and MS would show a molecular ion peak and a specific fragmentation pattern.

Expected Data:

| Parameter | Expected Value/Observation |

| Retention Index (non-polar column) | ~1100 - 1150 |

| Molecular Ion (M+) | m/z = 170 |

| Key Fragmentation Peaks | Characteristic losses of alkyl fragments (e.g., CH3, C2H5, C3H7, C4H9) leading to prominent peaks at m/z values corresponding to the resulting carbocations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For branched alkanes, the proton (¹H) and carbon (¹³C) NMR spectra can be complex due to signal overlap in the aliphatic region.[1][11]

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8 - 1.0 | Multiple overlapping signals (t, d) | ~15H | Methyl protons (CH₃) |

| ~ 1.1 - 1.4 | Multiple overlapping signals (m) | ~9H | Methylene protons (CH₂) |

| ~ 1.4 - 1.7 | Multiple overlapping signals (m) | ~2H | Methine protons (CH) |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type |

| ~ 10 - 25 | CH₃ |

| ~ 25 - 40 | CH₂ |

| ~ 30 - 45 | CH |

Potential Applications and Biological Relevance

While there is no specific documented biological activity for this compound, the properties of long-chain and branched alkanes suggest potential areas of interest for research and development.

-

Drug Delivery: The hydrophobic nature of long-chain alkanes makes them candidates for inclusion in lipid-based drug delivery systems, such as nanoemulsions or as components of hydrophobic matrices for controlled release.[12] Semifluorinated alkanes, a related class of compounds, are being explored as drug carriers.[13]

-

Membrane Interactions: As hydrophobic molecules, branched alkanes could be used in biophysical studies to probe interactions with lipid bilayers and understand the effects of non-polar molecules on membrane fluidity and permeability.

-

Biosynthesis and Metabolism: Branched-chain hydrocarbons are found in nature, for example, as components of the cuticular waxes of insects.[14] The degradation and oxidation of alkanes can produce intermediates for various biosynthetic pathways.[15]

Experimental Workflow: Synthesis, Purification, and Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H26 | CID 526431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 526431: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 6-Ethyl-3,4-dimethyloctan-4-ol | C12H26O | CID 82928689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]

- 13. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A 13C NMR study of methyl-branched hydrocarbon biosynthesis in the housefly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-Ethyl-3,4-dimethyloctane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Ethyl-3,4-dimethyloctane, a branched alkane, for its potential use as a non-polar solvent in various laboratory and drug development applications. This document includes its physicochemical properties, and detailed protocols for its application in liquid-liquid extraction, recrystallization, and cleaning validation.

Physicochemical Properties

This compound is a saturated hydrocarbon with a high degree of branching, contributing to its non-polar nature.[1] Its properties are comparable to other C12 alkanes. Due to its non-polar characteristics, it is virtually insoluble in water but readily dissolves other non-polar organic compounds.[2][3][4]

Table 1: Physicochemical Properties of this compound and Related Solvents

| Property | This compound | Hexane | Heptane | Water |

| Molecular Formula | C₁₂H₂₆[5][6][7] | C₆H₁₄ | C₇H₁₆ | H₂O |

| Molecular Weight ( g/mol ) | 170.33[5][6][7] | 86.18 | 100.21 | 18.02 |

| Boiling Point (°C) | ~180 (estimated)[8] | 68.7 | 98.4 | 100 |

| Density (g/mL) | Data not available | ~0.66 | ~0.68 | 1.00 |

| Dielectric Constant (at 20°C) | ~2 (estimated) | 1.88 | 1.92 | 80.1[9] |

| XLogP3 | 5.8[5] | 3.9 | 4.5 | -0.5 |

| Water Solubility | Insoluble[2][3] | Insoluble | Insoluble | Miscible |

Note: Some physical properties for this compound are estimated based on structurally similar compounds due to the lack of available experimental data.

Applications in Drug Development

Non-polar solvents are crucial in pharmaceutical development for dissolving non-polar active pharmaceutical ingredients (APIs) and for extraction and purification processes.[10] The high lipophilicity of this compound, as indicated by its high XLogP3 value, suggests its utility in these areas.

Due to its non-polar nature, this compound is an effective solvent for other non-polar molecules, such as fats, oils, and waxes.[2] In drug development, it can be used to dissolve APIs with low polarity, facilitating their incorporation into formulations or for analysis.

Liquid-liquid extraction is a common technique to separate compounds based on their differential solubilities in two immiscible liquids, typically a polar (e.g., aqueous) and a non-polar (e.g., organic) phase.[11] this compound can serve as the non-polar organic phase to extract lipophilic compounds from aqueous mixtures.

Recrystallization is a purification technique for solid compounds.[12] A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[13] this compound, with its expected boiling point, can be a suitable solvent for the recrystallization of non-polar solids.

In pharmaceutical manufacturing, equipment must be thoroughly cleaned to prevent cross-contamination.[14] Cleaning validation protocols often involve rinsing or swabbing the equipment with a solvent to test for residual APIs.[15][16] A non-polar solvent like this compound would be effective in dissolving and removing non-polar residues.

Experimental Protocols

The following are detailed, adaptable protocols for common laboratory procedures using a non-polar solvent like this compound.

This protocol describes the separation of a non-polar target compound from an aqueous solution.

Materials:

-

Aqueous solution containing the target compound

-

This compound

-

Separatory funnel

-

Beakers or Erlenmeyer flasks

-

Ring stand and clamp

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Preparation: Secure the separatory funnel to the ring stand using a clamp. Ensure the stopcock is closed.

-

Loading: Pour the aqueous solution containing the target compound into the separatory funnel.

-

Addition of Solvent: Add an equal volume of this compound to the separatory funnel.

-

Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently for 1-2 minutes to allow for partitioning of the compound between the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

-

Phase Separation: Place the separatory funnel back on the ring stand and allow the layers to fully separate. The less dense organic layer will be on top.

-

Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

-

Collection: Drain the upper organic layer containing the extracted compound into a clean, dry Erlenmeyer flask.

-

Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water. Swirl the flask gently.

-

Solvent Removal: Decant or filter the dried organic extract into a round-bottom flask and remove the this compound using a rotary evaporator to isolate the purified compound.

This protocol outlines the purification of a non-polar solid compound.

Materials:

-

Crude non-polar solid

-

This compound

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of this compound.

-

Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.[13]

-

Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold this compound to remove any remaining impurities.

-